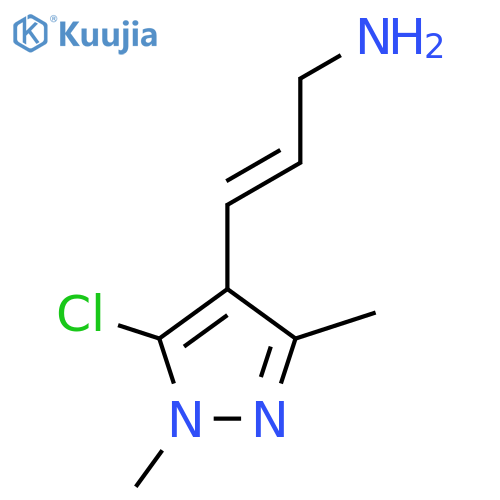Cas no 2229667-78-9 (3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine)

2229667-78-9 structure
商品名:3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine
- 2229667-78-9
- EN300-1979006
-
- インチ: 1S/C8H12ClN3/c1-6-7(4-3-5-10)8(9)12(2)11-6/h3-4H,5,10H2,1-2H3/b4-3+
- InChIKey: FZGKIZIHNJCJFI-ONEGZZNKSA-N
- ほほえんだ: ClC1=C(/C=C/CN)C(C)=NN1C
計算された属性
- せいみつぶんしりょう: 185.0719751g/mol
- どういたいしつりょう: 185.0719751g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 43.8Ų
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1979006-0.5g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine |
2229667-78-9 | 0.5g |
$1165.0 | 2023-06-02 | ||
| Enamine | EN300-1979006-0.05g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine |
2229667-78-9 | 0.05g |
$1020.0 | 2023-06-02 | ||
| Enamine | EN300-1979006-0.25g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine |
2229667-78-9 | 0.25g |
$1117.0 | 2023-06-02 | ||
| Enamine | EN300-1979006-1.0g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine |
2229667-78-9 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1979006-2.5g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine |
2229667-78-9 | 2.5g |
$2379.0 | 2023-06-02 | ||
| Enamine | EN300-1979006-10.0g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine |
2229667-78-9 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1979006-5.0g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine |
2229667-78-9 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-1979006-0.1g |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine |
2229667-78-9 | 0.1g |
$1068.0 | 2023-06-02 |
3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine 関連文献
-
1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
2229667-78-9 (3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-amine) 関連製品
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
